2-Amino-3,3-dimethylbutanamide hydrochloride
Overview
Description
2-Amino-3,3-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C6H14N2O·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3-dimethylbutanamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbutanoic acid.
Amidation: The carboxylic acid group of 3,3-dimethylbutanoic acid is converted to an amide group using ammonia or an amine under appropriate conditions.
Amination: The resulting amide is then subjected to amination to introduce the amino group at the 2-position.
Hydrochloride Formation: Finally, the free base of 2-Amino-3,3-dimethylbutanamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing production time.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, leading to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-dimethylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
2-Amino-3,3-dimethylbutanamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3,3-dimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-methylpropanamide hydrochloride
- 2-Amino-3-methylbutanamide hydrochloride
- 2-Amino-2,3-dimethylpentanamide hydrochloride
Uniqueness
2-Amino-3,3-dimethylbutanamide hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-amino-3,3-dimethylbutanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHDYUDIZSIFRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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